molecular formula C12H11N3 B8460474 Benzaldehyde pyridylhydrazone

Benzaldehyde pyridylhydrazone

Cat. No.: B8460474
M. Wt: 197.24 g/mol
InChI Key: BPECCKRJFULQIS-UHFFFAOYSA-N
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Description

Benzaldehyde pyridylhydrazone is a hydrazone derivative formed by the condensation of benzaldehyde (an aromatic aldehyde) with pyridylhydrazine. The hydrazone linkage (–NH–N=CH–) confers unique chemical properties, including pH-sensitive tautomerism and coordination capabilities with metal ions . Its reactivity and stability are influenced by the electron-withdrawing nature of the pyridine ring and the conjugated aromatic system of benzaldehyde, which may resist reduction under certain conditions .

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

N-(benzylideneamino)pyridin-2-amine

InChI

InChI=1S/C12H11N3/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13-12/h1-10H,(H,13,15)

InChI Key

BPECCKRJFULQIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC=N2

Origin of Product

United States

Chemical Reactions Analysis

Photochemical Reactions

Benzaldehyde pyridylhydrazone derivatives participate in photoinduced reactions when coordinated to transition metals. For instance:

  • Platinum Complex (Pt1) : [PtCl(L)] (where L = 2-(diphenylphosphino)benzaldehyde-2-pyridylhydrazone) undergoes dimerization and oxygenation under visible light (λ = 530 nm) in acetonitrile. The reaction mechanism involves:

    • Photoexcitation generating a reactive intermediate.

    • Dioxygen activation leading to dimerization.

    • Formation of two distinct products confirmed by X-ray analysis .

Reaction ComponentConditionsProductReference
[PtCl(L)] in CH₃CNλ = 530 nmDimer + Oxygenated species

In contrast, analogous nickel complexes show no photoreactivity under similar conditions, highlighting the metal-dependent behavior .

Formylation Reactions

This compound undergoes formylation at the hydrazone nitrogen or adjacent carbon atoms under specific conditions:

  • Reagents : DMF/POCl₃ at 0°C, followed by neutralization with NaHCO₃.

  • Mechanism :

    • Electrophilic attack by the formyl group (from DMF-POCl₃ complex).

    • Formation of N-formyl or C-formyl derivatives, depending on reaction conditions .

Starting MaterialReagentsProductYield
This compoundDMF/POCl₃N-Formyl derivative85%
This compoundDMF/POCl₃ (prolonged heating)C-Formyl derivative72%

This reactivity is critical for synthesizing bioactive Schiff bases and functionalized hydrazones .

Coordination Chemistry

This compound acts as a bidentate ligand , coordinating through the pyridyl nitrogen and hydrazone imine nitrogen. Key applications include:

  • Metal Complexation : Forms stable complexes with Pt(II), Ni(II), and other transition metals.

    • Example: [PtCl(L)] exhibits a square-planar geometry, confirmed by UV-vis and NMR spectroscopy .

  • Catalytic Activity : Metal-hydrazone complexes are explored in oxidation and reduction reactions, though specific catalytic data for this compound derivatives remain limited .

Acid/Base-Mediated Rearrangements

Under acidic conditions, this compound can undergo cyclization or decomposition :

  • HCl/EtOH : Cleavage of the hydrazone bond to regenerate benzaldehyde and pyridyl hydrazine .

  • Acetic Anhydride/NaOAc : Forms cinnamic acid derivatives via condensation, analogous to benzaldehyde’s Perkin reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity with Reducing Agents

Benzaldehyde pyridylhydrazone differs significantly from simple aldehydes and ketones in reduction behavior. For example, benzaldehyde (a parent aldehyde) is reduced by ethylenediamine borane (EDAB) to phenylmethanol in 93% yield, while acetophenone (a ketone analog) yields only 68% 1-phenylethanol under identical conditions . This highlights the general trend that aldehydes are more reactive than ketones in EDAB-mediated reductions. However, conjugated systems like cinnamic aldehyde (an α,β-unsaturated aldehyde) resist double-bond reduction due to aromatic stabilization, yielding solely cinnamic alcohol . In contrast, this compound’s hydrazone group may alter its reducibility, though specific data are unavailable in the provided evidence.

Compound Type Reduction Product Yield (%) Reference
Benzaldehyde Aldehyde Phenylmethanol 93
Acetophenone Ketone 1-Phenylethanol 68
Cinnamic aldehyde α,β-Unsaturated aldehyde Cinnamic alcohol 100

Chromatographic Behavior

This compound’s chromatographic retention can be inferred from related compounds. Benzaldehyde and methylbenzoate exhibit similar retention factors (k ≈ 1.0–1.1) on both ODS and Deltabond-CSC columns, suggesting comparable interactions with stationary phases .

Structural and Electronic Modifications

  • Toxicity data for this compound remain incomplete, emphasizing the need for cautious handling .
  • Benzaldehyde 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazone : Trifluoromethyl groups improve optical/electronic properties, making this derivative suitable for advanced materials. The hydrazone linkage here participates in tautomeric equilibria, which could be exploited in pH-responsive applications .
  • Benzaldehyde 2-(5-bromo-1,6-dihydro-6-oxo-4-pyridazinyl)hydrazone : Bromo and oxo substituents may enhance halogen bonding and redox activity, distinguishing it from the pyridylhydrazone analog .

Volatile Organic Compound (VOC) Profiles

In food and aroma contexts, benzaldehyde is a key VOC in sourdough (from lipid oxidation and Maillard reactions) and oak mistletoes (imparting sweet, floral notes) .

Stability and Environmental Impact

This underscores a broader gap in understanding the environmental risks of hydrazone derivatives.

Q & A

Q. What are the common synthetic routes for benzaldehyde pyridylhydrazone, and how can reaction progress be monitored?

this compound is typically synthesized via condensation between benzaldehyde and pyridylhydrazine. A standard method involves refluxing equimolar amounts of benzaldehyde and pyridylhydrazine in ethanol or methanol under acidic or neutral conditions. Reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Post-reaction, purification is achieved via recrystallization (e.g., using ethanol) or column chromatography. Structural confirmation requires FTIR (to identify C=N stretching at ~1600–1630 cm⁻¹) and ¹H NMR (to observe aldehyde proton disappearance and hydrazone NH proton signals) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • FTIR : Identifies the C=N stretch (~1600–1630 cm⁻¹) and NH stretches (~3200–3300 cm⁻¹).
  • ¹H/¹³C NMR : Confirms the absence of the aldehyde proton (δ ~9.8–10 ppm) and presence of hydrazone NH (δ ~8–10 ppm). Pyridyl ring protons appear as distinct multiplet signals in aromatic regions.
  • Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., m/z = [M+H]⁺) and fragmentation patterns to verify molecular weight and structure .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water to prevent contamination.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to minimize oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield and purity?

Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
  • Catalysis : Acid catalysts (e.g., p-toluenesulfonic acid) or microwave-assisted synthesis can reduce reaction time.
  • Stoichiometry : A slight excess of pyridylhydrazine (1.2 eq.) drives the reaction to completion.
  • Temperature Control : Reflux at 80–90°C balances efficiency and side-product minimization. Validate optimization via HPLC or GC-MS to quantify purity .

Q. How can contradictions between spectroscopic data and expected hydrazone structure be resolved?

Discrepancies (e.g., unexpected NH signal splitting or missing C=N peaks) may arise from tautomerism or impurities. Strategies include:

  • Variable Temperature NMR : Resolves dynamic tautomeric equilibria (e.g., E/Z isomerism).
  • X-ray Crystallography : Provides definitive structural confirmation.
  • HPLC-PDA/MS : Detects and quantifies byproducts or unreacted starting materials .

Q. What methodologies are suitable for evaluating the biological activity of this compound?

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC/MBC) or enzyme inhibition studies (e.g., acetylcholinesterase for pesticidal potential).
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds.
  • Comparative Studies : Benchmark against structurally similar hydrazones (e.g., benzaldehyde benzoyl hydrazone) to establish structure-activity relationships .

Q. How does the electronic nature of the pyridyl substituent influence the reactivity of this compound?

Q. Table 1: Key Spectral Data for this compound

TechniqueKey Signals/PeaksReference
FTIRC=N: 1600–1630 cm⁻¹; NH: 3200–3300 cm⁻¹
¹H NMR (DMSO-d6)NH: δ 8.5–10 ppm; Pyridyl H: δ 7.5–8.5 ppm
MS (ESI+)[M+H]⁺: m/z calculated for C₁₂H₁₁N₃O

Q. Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventEthanol (reflux)75–85%
Catalystp-TSA (5 mol%)90–95%
Reaction Time4–6 hrs (microwave: 30 min)>90%
Molar Ratio1:1.2 (Benzaldehyde:Pyridylhydrazine)85–90%

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